

In-Depth Technical Guide: Selectivity Profile of JNJ-1930942

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of **JNJ-1930942**, a positive allosteric modulator (PAM) of the $\alpha 7$ nicotinic acetylcholine receptor (nAChR). The information is compiled from publicly available scientific literature and is intended for research and drug development professionals.

Core Compound Profile

JNJ-1930942 is recognized as a highly selective and potent positive allosteric modulator of the α 7 nicotinic acetylcholine receptor.[1][2][3] As a PAM, it enhances the receptor's response to endogenous agonists like acetylcholine by modulating the receptor's desensitization characteristics.[3] This compound has been investigated for its potential therapeutic applications in central nervous system disorders where α 7 nAChR dysfunction is implicated.[3]

Quantitative Selectivity Profile

The following table summarizes the available quantitative data on the selectivity of **JNJ-1930942** against various neurotransmitter receptors. It is important to note that while the qualitative selectivity is well-established, specific EC50 and IC50 values from the primary literature are not consistently available in the public domain.



| Target Receptor | Ligand/Ago nist | Assay Type | Cell Line | Measured Activity of JNJ- 1930942 | Reference |
|--------------------|--------------------|--------------------|--------------------|--------------------------------------------|-------------------------------------------|
| α7 nAChR | Choline | Calcium Influx | GH4C1 | EC50 = 1.1 μΜ | (Presumed from Dinklo et al., 2011) |
| α4β2 nAChR | Acetylcholine | Electrophysio logy | Oocytes/HEK 293 | No significant activity | [3] |
| α3β4 nAChR | Acetylcholine | Electrophysio logy | Oocytes/HEK 293 | No significant activity | [3] |
| 5-HT3A Receptor | Serotonin | Electrophysio logy | Oocytes/HEK 293 | No significant activity | [3] |

Note: The EC50 value for α 7 nAChR is based on the potentiation of choline-evoked responses and is inferred from detailed characterization studies. "No significant activity" indicates that the compound did not elicit a response at concentrations typically tested for off-target effects.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize the selectivity profile of **JNJ-1930942** are outlined below. These protocols are based on standard pharmacological assays and information from related studies.

Calcium Influx Assay for α7 nAChR Potentiation

This assay measures the ability of **JNJ-1930942** to potentiate the increase in intracellular calcium ([Ca2+]i) triggered by an α 7 nAChR agonist.

Cell Line: GH4C1 cells stably expressing the human α 7 nAChR.

Materials:

GH4C1-hα7 nAChR cells



- Cell culture medium (e.g., DMEM/F-12)
- Fetal Bovine Serum (FBS)
- Hanks' Balanced Salt Solution (HBSS)
- Fluo-4 AM calcium indicator dye
- Pluronic F-127
- Probenecid
- · Choline (agonist)
- JNJ-1930942
- 96-well black-walled, clear-bottom microplates
- Fluorescence microplate reader with automated injection

Procedure:

- Cell Plating: Seed GH4C1-hα7 nAChR cells into 96-well microplates at a density of 50,000 -80,000 cells per well and culture overnight.
- · Dye Loading:
 - Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 μM), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 1-2.5 mM) in HBSS.
 - $\circ\,$ Remove the culture medium from the cells and add 100 μL of the loading buffer to each well.
 - Incubate the plate for 45-60 minutes at 37°C in the dark.
- Cell Washing:
 - Gently wash the cells twice with fresh HBSS to remove extracellular dye.



- After the final wash, leave 100 μL of HBSS in each well.
- Compound Incubation:
 - Prepare serial dilutions of JNJ-1930942 in HBSS.
 - Add the desired concentrations of JNJ-1930942 to the wells and incubate for 15-30 minutes at 37°C.
- Calcium Flux Measurement:
 - Set the fluorescence microplate reader to record kinetic fluorescence with excitation at ~494 nm and emission at ~516 nm.
 - Establish a stable baseline fluorescence reading for 30-60 seconds.
 - Using the instrument's injector, add a sub-maximal concentration of the agonist choline to the wells.
 - Continue recording the fluorescence intensity for at least 3-5 minutes to capture the calcium response.
- Data Analysis:
 - The potentiation by JNJ-1930942 is calculated as the percentage increase in the peak fluorescence response in the presence of the compound compared to the response with choline alone.
 - The EC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

Electrophysiology Assay for Receptor Selectivity

Whole-cell patch-clamp electrophysiology is used to directly measure the effect of **JNJ-1930942** on the function of various ligand-gated ion channels.

Expression System:Xenopus oocytes or mammalian cell lines (e.g., HEK293) transiently or stably expressing the receptor subunits of interest (α 4 β 2 nAChR, α 3 β 4 nAChR, 5-HT3A).



Materials:

- Expression-ready cells/oocytes
- External recording solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
- Internal pipette solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP)
- · Agonists (Acetylcholine, Serotonin)
- JNJ-1930942
- Patch-clamp amplifier and data acquisition system
- Micromanipulators and perfusion system

Procedure:

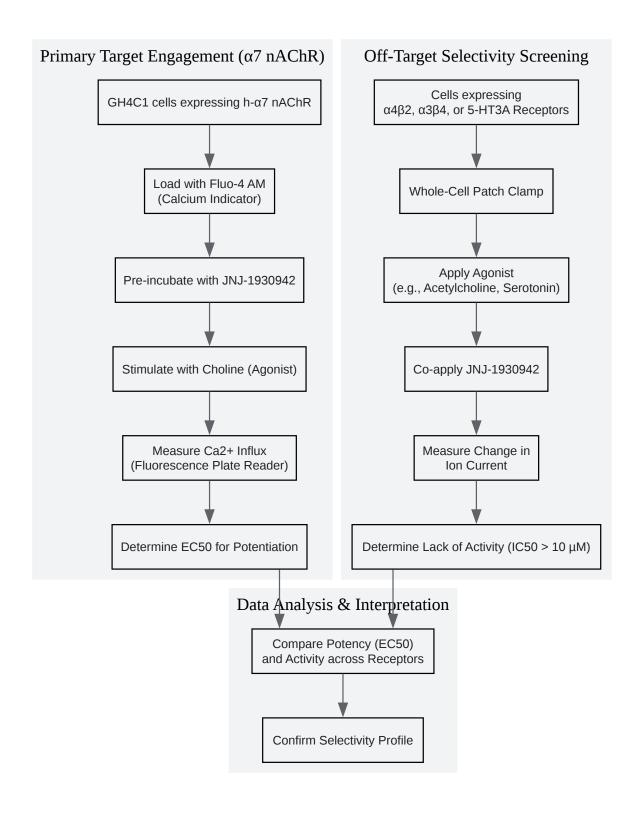
- Cell Preparation: Prepare cells expressing the target receptor for recording.
- Patch-Clamp Recording:
 - Establish a whole-cell recording configuration on a selected cell.
 - Clamp the membrane potential at a holding potential of -60 mV.
- Agonist Application:
 - Apply a concentration of the specific agonist (e.g., acetylcholine for nAChRs, serotonin for 5-HT3A) that elicits a sub-maximal current response (e.g., EC20).
 - Record the baseline agonist-evoked current.
- Compound Application:
 - Co-apply JNJ-1930942 at various concentrations with the agonist.
 - Record any changes in the current amplitude or kinetics.



- Data Analysis:
 - The effect of JNJ-1930942 is quantified by measuring the change in the peak current amplitude in the presence of the compound compared to the baseline agonist response.
 - Lack of a significant change in current indicates no activity at the tested receptor.

Visualizations Experimental Workflow for Selectivity Profiling



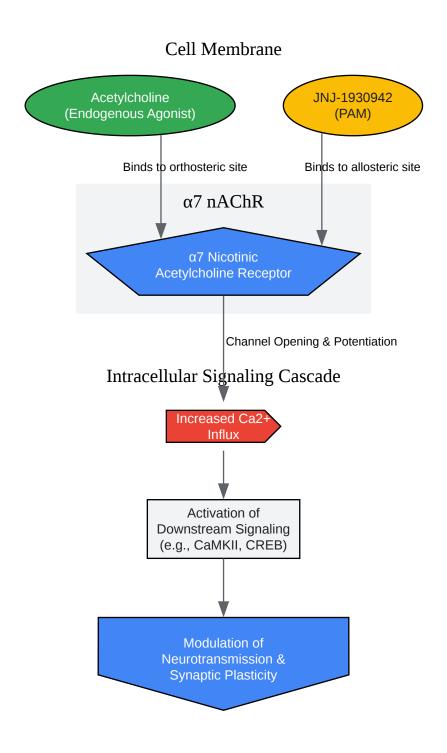


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Caption: Experimental workflow for determining the selectivity profile of JNJ-1930942.



Signaling Pathway of α7 nAChR Modulation by JNJ-1930942



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Caption: Signaling pathway of α 7 nAChR potentiation by **JNJ-1930942**.



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